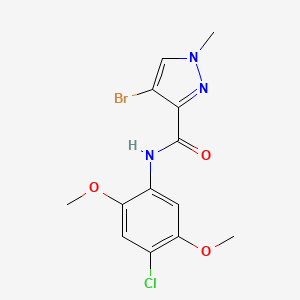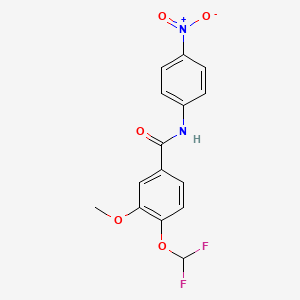
4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an iodine atom, a pyrazole ring, and a cyclohexyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine, such as 4-methylcyclohexylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction, particularly at the pyrazole ring or the cyclohexyl group.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while a Suzuki coupling reaction could introduce an aryl group.
Scientific Research Applications
4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound may exhibit biological activities, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound could inhibit or activate enzymes or receptors, leading to changes in cellular processes.
Modulation of Signaling Pathways: It may influence signaling pathways by interacting with key proteins or nucleic acids.
Chemical Reactivity: The compound’s reactivity could lead to modifications of biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-methyl-1H-pyrazole-3-carboxamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
4-chloro-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide: Substitution of iodine with chlorine could result in different reactivity and biological effects.
1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide: Absence of the halogen atom might reduce its utility in cross-coupling reactions.
Uniqueness
The presence of the iodine atom in 4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide makes it particularly useful for cross-coupling reactions, allowing for the introduction of various functional groups. Additionally, the combination of the pyrazole ring and the cyclohexyl group may confer unique biological activities, making it a valuable compound for research in multiple fields.
Properties
Molecular Formula |
C12H18IN3O |
|---|---|
Molecular Weight |
347.20 g/mol |
IUPAC Name |
4-iodo-1-methyl-N-(4-methylcyclohexyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H18IN3O/c1-8-3-5-9(6-4-8)14-12(17)11-10(13)7-16(2)15-11/h7-9H,3-6H2,1-2H3,(H,14,17) |
InChI Key |
YATPBICDQZFLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NN(C=C2I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10961132.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10961137.png)
![1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(2-methoxyphenyl)-1-(2-phenylethyl)thiourea](/img/structure/B10961143.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10961146.png)
![N-cyclopentyl-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961147.png)


![4-{(4E)-4-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10961166.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10961171.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10961189.png)
![1-[(4-Methoxyphenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B10961190.png)
![3,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10961195.png)
![(2E)-3-{5-[(4-bromo-3-chlorophenoxy)methyl]furan-2-yl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10961199.png)
